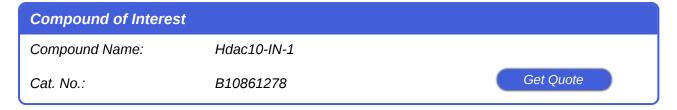


Hdac10-IN-1: A Technical Guide to a Selective Polyamine Deacetylase Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylase 10 (HDAC10) is a class IIb HDAC that has emerged as a compelling therapeutic target, particularly in oncology. Unlike other HDACs that primarily deacetylate lysine residues on histones and other proteins, HDAC10 possesses a unique substrate specificity, functioning as a robust polyamine deacetylase (PDAC).[1][2] It preferentially removes the acetyl group from N8-acetylspermidine.[2] This function links HDAC10 to the regulation of polyamine homeostasis, a critical pathway for cell growth and proliferation that is often dysregulated in cancer.[3][4]

Furthermore, HDAC10 plays a crucial role in promoting autophagy-mediated cell survival, a mechanism that cancer cells exploit to withstand the stress induced by chemotherapy.[5][6][7] Elevated HDAC10 expression has been correlated with poor clinical outcomes in high-risk neuroblastoma patients, making its inhibition a promising strategy to overcome drug resistance. [5][8][9]

This technical guide focuses on **Hdac10-IN-1** (also known as compound 13b), a potent and highly selective inhibitor of HDAC10.[10][11] This document will provide an in-depth overview of its biochemical activity, cellular effects, and the experimental protocols used for its characterization.



Core Compound: Hdac10-IN-1 (Compound 13b)

Hdac10-IN-1 is a piperidine-4-acrylhydroxamate derivative designed to selectively target the active site of HDAC10.[10] Its design leverages the unique structural features of HDAC10, particularly the acidic gatekeeper residue Glu274, to achieve high potency and selectivity.[2] [10]

Data Presentation: Quantitative Inhibitory Activity

The inhibitory potency and selectivity of **Hdac10-IN-1** and related compounds have been characterized through in vitro enzymatic assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of Hdac10-IN-1 (13b) and Analogue (10c) against drHDAC10

Compound	drHDAC10 IC50 (nM)
Hdac10-IN-1 (13b)	58
Compound 10c	31

Data sourced from in vitro enzymatic assays using recombinant Danio rerio (zebrafish) HDAC10 (drHDAC10).[10]

Table 2: Selectivity Profile of **Hdac10-IN-1** (13b) and Analogue (10c) against Human HDAC Isoforms

Compound	hHDAC1 IC50 (nM)	hHDAC6 IC50 (nM)	hHDAC8 IC50 (nM)
Hdac10-IN-1 (13b)	> 30,000	2,754	> 30,000
Compound 10c	19,498	1,486	> 30,000

Data sourced from in vitro enzymatic assays using recombinant human HDAC (hHDAC) isoforms.[10]

Table 3: Comparative IC50 Values of Other HDAC Inhibitors Against HDAC10



Compound	hHDAC10 IC50 (nM)
Quisinostat	3.62
Trichostatin A	59.5
Vorinostat	198
TMP269	50,400

Data sourced from Reaction Biology's HDAC10 assay services.[12]

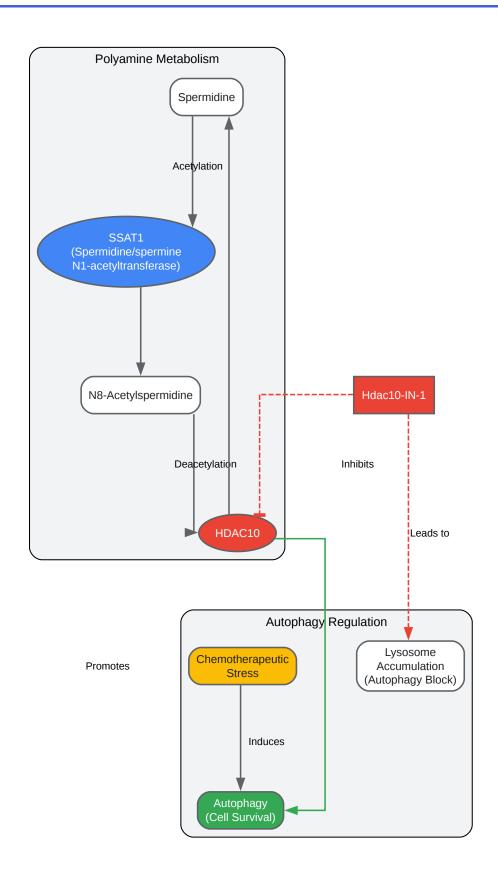
Mechanism of Action and Signaling Pathways

HDAC10's primary role is the deacetylation of N8-acetylspermidine, converting it back to spermidine. This process is crucial for maintaining polyamine pools necessary for cell proliferation.[4][13] In cancer, particularly neuroblastoma, HDAC10 promotes an autophagic survival response to chemotherapy.[5][6] Inhibition of HDAC10 disrupts this protective autophagy, leading to an accumulation of autolysosomes and sensitizing cancer cells to cytotoxic agents like doxorubicin.[2][5][10]

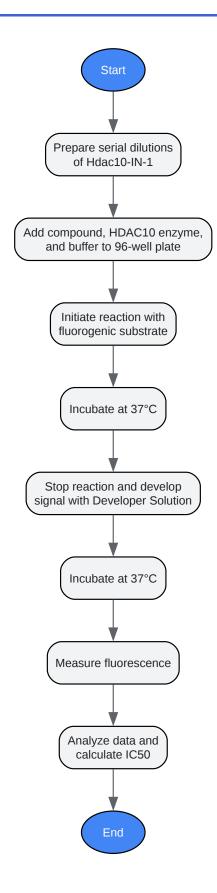
Signaling Pathway: HDAC10 in Polyamine Metabolism and Autophagy

The diagram below illustrates the central role of HDAC10 in recycling acetylated polyamines and its influence on the autophagy pathway, which is a key survival mechanism for cancer cells under therapeutic stress.









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